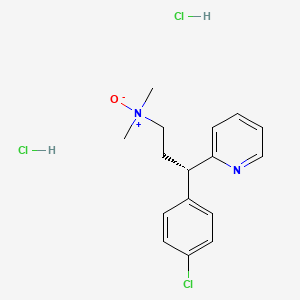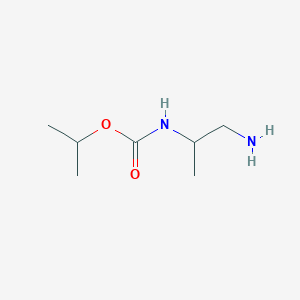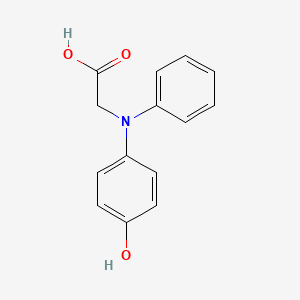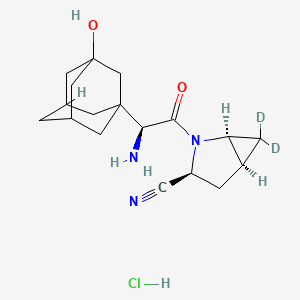oxolan-2-one](/img/structure/B13850165.png)
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one: is a complex organic compound characterized by its unique stereochemistry and isotopic labeling. This compound features two hydroxyphenyl groups attached to a substituted oxolanone ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxolanone ring, followed by the introduction of the hydroxyphenyl groups. Common reagents used in these steps include organometallic compounds, protecting groups, and catalysts to ensure stereoselectivity and yield optimization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high purity and consistency, which are crucial for its applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the hydroxy groups to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyphenyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenyl derivatives.
Substitution: Halogenated phenyl compounds and substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and natural product analogs.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The isotopic labeling allows for detailed mechanistic studies using techniques like NMR spectroscopy and mass spectrometry.
Comparaison Avec Des Composés Similaires
- (3S,4R)-4-(3-Hydroxybenzyl)-3-[(S)-hydroxy(3-hydroxyphenyl)methyl]dihydro-2(3H)-furanone
- (3S,4S,5S,6R)-2-(Hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol
Uniqueness: The unique stereochemistry and isotopic labeling of (3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one distinguish it from other similar compounds. These features enhance its utility in mechanistic studies and applications requiring precise structural information.
Propriétés
Formule moléculaire |
C18H18O4 |
|---|---|
Poids moléculaire |
301.31 g/mol |
Nom IUPAC |
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i11+1,17+1,18+1 |
Clé InChI |
HVDGDHBAMCBBLR-UMWANTILSA-N |
SMILES isomérique |
[13CH2]1[C@H]([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
SMILES canonique |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



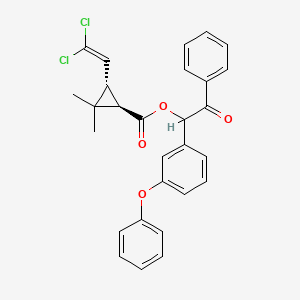
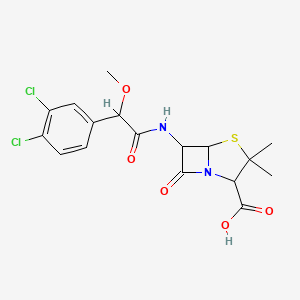
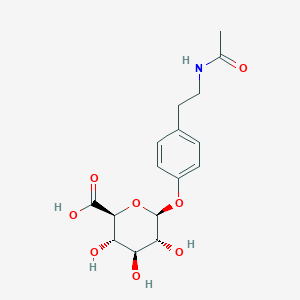
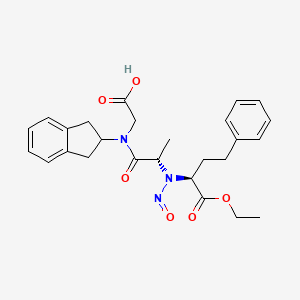
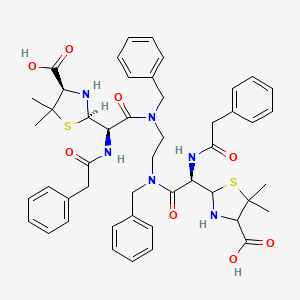
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
